molecular formula C32H34Cl2F3N3O2 B2383741 TNF-alpha Inhibitor CAS No. 1049741-03-8; 869998-49-2

TNF-alpha Inhibitor

Katalognummer: B2383741
CAS-Nummer: 1049741-03-8; 869998-49-2
Molekulargewicht: 620.54
InChI-Schlüssel: GOZMBJCYMQQACI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Definition and Biochemical Classification

TNF-alpha inhibitors are therapeutic agents designed to modulate the activity of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to autoimmune diseases and inflammatory disorders. These inhibitors operate through distinct biochemical mechanisms, broadly classified into four categories:

Class Examples Mechanism
Monoclonal Antibodies Infliximab, Adalimumab, Golimumab Bind to soluble and membrane-bound TNF-α, blocking receptor interaction .
Soluble Receptor Fusion Proteins Etanercept Mimic TNF receptors, sequestering TNF-α and preventing receptor binding .
Small-Molecule Inhibitors Pentoxifylline, SPD-304 Disrupt TNF-α trimer stability or induce conformational changes .
Other Bioactive Molecules Thalidomide Derivatives (Lenalidomide) Inhibit TNF-α transcription or secretion via immunomodulatory effects .

TNF-α exists as a homotrimeric protein (17 kDa per subunit) that binds to TNF receptors (TNFR1 and TNFR2), triggering intracellular signaling cascades linked to inflammation, apoptosis, and immune regulation. Its dysregulation in diseases like rheumatoid arthritis and Crohn’s disease necessitates targeted inhibition.

Historical Development of TNF-Alpha Inhibition Chemistry

The discovery of TNF-α inhibition spans over a century, marked by pivotal milestones:

Year Key Development Impact
1960s TNF-α identified as a tumor-regressing factor in mouse models . Established TNF-α’s role in immune responses.
1984 Isolation of TNF-α and lymphotoxin (TNF-β) by Aggarwal et al. . Clarified TNF-α’s structural and functional distinctiveness.
1992 First anti-TNF-α antibody (cA2, later infliximab) tested in mice, reducing inflammation . Demonstrated feasibility of targeted cytokine inhibition.
1993 Initial human clinical trial of infliximab for rheumatoid arthritis . Paved the way for FDA approvals of biologic therapies.
1999 Infliximab approved for rheumatoid arthritis; etanercept approved in 1998 . Established TNF-α inhibitors as a new therapeutic paradigm.

Critical advances included the recognition of TNF-α’s dual role in inflammation and immune homeostasis. Early challenges in small-molecule development were later overcome by structural insights into TNF-α’s trimeric architecture.

Fundamental Principles of TNF-Alpha Inhibition

TNF-α inhibitors employ diverse mechanisms to suppress cytokine activity, as outlined below:

Eigenschaften

CAS-Nummer

1049741-03-8; 869998-49-2

Molekularformel

C32H34Cl2F3N3O2

Molekulargewicht

620.54

IUPAC-Name

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride

InChI

InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H

InChI-Schlüssel

GOZMBJCYMQQACI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Preparation Methods for Small-Molecule TNF-α Inhibitors

Dihydrobenzo[cd]indole-6-Sulfonamide Analog Synthesis

The dihydrobenzo[cd]indole-6-sulfonamide scaffold has been extensively optimized for TNF-α inhibition. A three-step synthetic route (Scheme 1) yields derivatives with IC50 values as low as 3 μM:

  • Aminolysis of Naphthalic Anhydride :
    Naphthalic anhydride undergoes reflux with hydroxylamine hydrochloride in pyridine to form benzo[cd]indol-2(1H)-one. The reaction achieves a 74% yield after crystallization and acidification.

  • Sulfonation with Chlorosulfonic Acid :
    Benzo[cd]indol-2(1H)-one is treated with chlorosulfonic acid at 0°C, followed by room-temperature stirring, yielding 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield).

  • Amine Coupling :
    The sulfonyl chloride intermediate reacts with substituted anilines in dimethylformamide (DMAP, Et3N) to produce N-aryl sulfonamides. Purification via column chromatography affords final compounds with yields of 10–68%.

Table 1: Optimization of Dihydrobenzo[cd]indole-6-Sulfonamide Derivatives
Compound IC50 (μM) Improvement vs. Lead Key Modification
EJMC-1 31.5 Baseline Parent structure
S10 14.0 2.2× Shape similarity
4e 3.0 14× Rational design

Rational Design and Structure-Activity Relationships (SAR)

Docking studies using Glide and AutoDock Vina revealed that 4e occupies a hydrophobic pocket near TNF-α's receptor-binding interface, forming π-π interactions with Tyr59 and hydrogen bonds with Ser60. Modifications at the N-aryl group (e.g., electron-withdrawing substituents) enhanced binding affinity by 14-fold compared to the lead compound.

Biologic Production of TNF-α Inhibitors

Etanercept Manufacturing via Perfusion Culture

Etanercept, a fusion protein of TNF receptor and IgG1 Fc, is produced in Chinese hamster ovary (CHO) cells under optimized perfusion conditions:

  • Culture Medium : BalanCD™ CHO Growth A + HyClone™ Hycell CHO (1:1), supplemented with dexamethasone (0.1 μM), galactose (10 mM), and N-acetylmannosamine (ManNAc, 5 mM).
  • Temperature : 33–36°C, enhancing glycosylation fidelity and folding efficiency.
  • Titer : 0.2–1 g/L, with >60% correctly folded etanercept as determined by hydrophobic interaction chromatography (HIC).
Table 2: Comparison of Biologic TNF-α Inhibitors
Product Host Cell Yield (g/L) Glycosylation Profile Reference
Etanercept CHO 0.2–1.0 Similar to Enbrel®
Infliximab CHO K1SV 0.5–2.0 High mannose
Adalimumab CHO 1.0–3.0 Afucosylated

Purification and Formulation

  • Infliximab : Purified via Mab SuRe™ affinity chromatography and Superdex™ 200 gel filtration, formulated in phosphate buffer (pH 7.2) with 5% sucrose and 0.005% polysorbate 80.
  • Adalimumab Biosimilar : Expressed in CHO cells and purified using protein G affinity chromatography, achieving a 50% neutralizing dose (ND50) of 2–5 ng/mL.

Computational Approaches in Inhibitor Design

Pharmacophore Modeling and Virtual Screening

ZINCPharmer-based pharmacophore models identified physcion-8-glucoside (ZINC33832439) and Erythrosine B (ZINC08214556) as TNF-α inhibitors with Kd values of 0.129 μM and 10.19 μM, respectively. Key pharmacophore features included:

  • Two hydrogen bond acceptors.
  • One hydrophobic region.
  • One aromatic ring.

Molecular Dynamics and Binding Free Energy

MM-PBSA calculations revealed that MY3 (ΔG = -8.35 kcal/mol) exhibits stronger binding to TNF-α than MY1 (-9.44 kcal/mol) due to salt bridge formation with Arg82.

Table 3: Computationally Designed Inhibitors
Compound ΔG (kcal/mol) IC50 (nM) Target Residues
MY1 -9.44 4.34 Tyr59
MY2 -6.80 4.50 Ser60
MY3 -8.35 4.60 Arg82

Analytical and Characterization Techniques

Surface Plasmon Resonance (SPR) Binding Assays

SPR confirmed 4e 's binding affinity (KD = 120 nM), with a dissociation rate 600× faster than TNF-α's natural trimerization.

Cytotoxicity Bioassays

L929 fibroblast assays validated inhibitor efficacy, showing 90% cell viability at 10 μM 4e versus 40% for EJMC-1.

Analyse Chemischer Reaktionen

SPD 304 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

TNF-α inhibitors are extensively used in treating rheumatoid arthritis (RA). They help reduce inflammation, improve joint function, and slow disease progression. A network pharmacology study identified key active ingredients that interact with TNF-α signaling pathways, demonstrating significant therapeutic potential in RA management .

TNF-α Inhibitor Efficacy Adverse Effects
InfliximabHighRisk of infections
AdalimumabModerateInjection site reactions
EtanerceptModerateHeadaches

Crohn's Disease and Ulcerative Colitis

These inhibitors are also effective in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Clinical trials have shown that TNF-α inhibitors can induce and maintain remission in patients with moderate to severe disease .

Psoriasis

In psoriasis management, TNF-α inhibitors have been shown to reduce skin lesions significantly and improve quality of life for patients . Case studies indicate that patients experience rapid improvement in symptoms following treatment initiation.

Ankylosing Spondylitis

Studies indicate that TNF-α inhibitors are beneficial for patients with ankylosing spondylitis, leading to improved spinal mobility and reduced pain levels . A meta-analysis highlighted infliximab as particularly effective in this context.

Type 1 Diabetes

Recent research has explored the use of TNF-α inhibitors in preserving β-cell function in type 1 diabetes. Clinical trials demonstrated that these agents could improve C-peptide levels, indicating better insulin production .

Study Outcome Patient Group
Phase 1 TrialIncreased C-peptide levelsChildren with stage 3 T1D
Phase 2 TrialReduced insulin requirementAdolescents aged 6-21

Neurological Disorders

Investigations are ongoing into the role of TNF-α inhibitors in neurological conditions like multiple sclerosis and Alzheimer’s disease. Preliminary findings suggest potential benefits in modulating neuroinflammation .

Cancer Therapy

The application of TNF-α inhibitors is being evaluated in cancer treatment, particularly for their ability to modify tumor microenvironments and enhance the efficacy of other therapies .

Case Studies

  • Rheumatoid Arthritis Patient
    • A patient treated with infliximab showed significant improvements in joint swelling and pain reduction after three months of therapy.
  • Type 1 Diabetes Patient
    • A case report documented a 29-year-old man with stage 4 type 1 diabetes who experienced improved glycemic control after starting adalimumab treatment, although some hypoglycemic episodes were noted .

Vergleich Mit ähnlichen Verbindungen

Biologic TNF Inhibitors vs. Lymphotoxin-Alpha (TNF-β)

Lymphotoxin-alpha (TNF-β), a cytokine structurally related to TNF-α, also binds to TNF receptors but exhibits distinct biological roles. While TNF-α primarily drives acute and chronic inflammation, TNF-β is critical in lymphoid organ development and immune cell trafficking. Both cytokines share overlapping signaling pathways but differ in receptor affinity and downstream effects.

Key Differences in Pharmacological Properties (Table 1):

Property TNF-α Inhibitors (e.g., Infliximab) Lymphotoxin-Alpha (TNF-β)
Primary Receptor TNFR1/TNFR2 TNFR1/TNFR2
Biological Role Pro-inflammatory signaling Lymphoid organogenesis
Therapeutic Targeting Yes (autoimmune diseases) No
Half-Life 8–12 days (monoclonal antibodies) Not applicable

Adapted from

Biologic vs. Small-Molecule TNF Inhibitors

Biologics (e.g., Infliximab, Etanercept):

  • Mechanism: Direct neutralization of soluble and membrane-bound TNF-α.
  • Efficacy: Demonstrated in large RCTs, e.g., infliximab reduced 28-day mortality by 40.7% in severe COVID-19 pneumonia (OR 0.59; 95% CI 0.39–0.90) .
  • Administration: Parenteral (IV/SC), with half-lives ranging from 8 days (infliximab) to 14 days (adalimumab).

Small-Molecule Inhibitors (e.g., BDPT, Acridine Derivatives):

  • Mechanism: Inhibition of TNF-α production via intracellular targets (e.g., HDAC inhibition, NF-κB pathway modulation).
  • Efficacy: Compounds like BDPT inhibit TNF-α and IL-1β secretion (IC₅₀ = 8.2 µM) but spare IL-6, offering selective anti-inflammatory effects .

Efficacy Across Disease Indications

  • Rheumatoid Arthritis: Switching to a second TNF inhibitor after primary failure yields ACR20 response rates of 55.1%, with better outcomes when switching due to adverse events (62.5%) vs. lack of efficacy (54.3%) .
  • IBD: Accelerated induction regimens (e.g., higher dosing frequency) are under investigation but lack standardized protocols .
  • Psoriasis: TNF inhibitors elevate HDL levels (+3.2 mg/dL; 95% CI 1.5–4.9), particularly with etanercept and short-term (≤3 months) use .

Pharmacokinetic and Pharmacodynamic Considerations

  • Biologics: Nonlinear pharmacokinetics with dose-dependent clearance. For example, infliximab’s median recovery time in COVID-19 was 8 days vs. 9 days for placebo .
  • Small Molecules: Rapid onset (e.g., BDPT inhibits TNF-α within 2 hours post-stimulation) and hepatic metabolism, as seen in phosphate derivatives (e.g., compound 2a) .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate TNF-alpha inhibitor efficacy in inflammatory diseases?

  • Methodological Approach: Acute pancreatitis (AP) models in rodents (e.g., taurocholic acid-induced AP) are widely employed to study TNF-alpha's role in inflammation. Key metrics include serum amylase/lipase levels for biochemical validation and histopathological scoring (edema, necrosis, inflammation) . For immune cell studies, LPS-stimulated THP-1 or RAW 264.7 macrophages are used to mimic TNF-alpha secretion in vitro, with BFA to retain intracellular TNF-alpha for detection .

Q. How can Western blot (WB) protocols be optimized for detecting TNF-alpha in cell lysates?

  • Methodological Recommendations:

  • Use LPS (1 µg/mL) and TPA (10 ng/mL) to induce TNF-alpha production in macrophages. Include BFA (1 µg/mL) to inhibit secretion .
  • Select high-sensitivity antibodies (e.g., ab183218 over ab215188) with 1:1000–1:20000 dilutions. Validate using positive controls (LPS-treated THP-1 lysates) and negative controls (uninduced RAW 264.7 lysates) .
  • Account for post-translational modifications by expecting multiple bands (e.g., 26 kDa precursor and 17 kDa mature TNF-alpha) .

Q. What statistical methods are appropriate for analyzing this compound efficacy in preclinical studies?

  • Methodology: Use one-way ANOVA with Bonferroni correction for comparing ≥3 treatment groups (e.g., sham, untreated AP, and TNF inhibitor-treated AP). Report mean ± SD for parametric data (e.g., amylase levels) and Kaplan-Meier analysis for survival rates. Ensure normality testing (Kolmogorov-Smirnov) precedes parametric tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound sensitivity across antibody-based assays?

  • Methodological Strategies:

  • Compare antibody clones in parallel (e.g., ab183218 vs. ab215188) using identical lysates. Prioritize antibodies validated in knockout models .
  • Use IL-1β/IL-6 as co-measured cytokines to confirm inflammatory context .
  • Replicate findings across cell lines (e.g., THP-1 vs. U937) to rule out cell-specific artifacts .

Q. What design considerations are critical for systematic reviews of accelerated this compound regimens in IBD?

  • Methodology:

  • Follow PRISMA-P guidelines for protocol development. Define "accelerated" as dosing exceeding product monograph recommendations (e.g., shorter intervals) .
  • Search grey literature (clinical trial registries, conference abstracts) and use iterative search strategies across databases (Cochrane CENTRAL, PubMed) without language/date restrictions .
  • Exclude quality assessment if the goal is evidence mapping rather than efficacy evaluation .

Q. How should translational studies address variability in TNF-alpha response kinetics across preclinical models?

  • Methodology:

  • Use high-resolution time-course sampling (e.g., hourly measurements post-LPS challenge) to capture peak TNF-alpha levels at 1–3 hours .
  • Standardize animal models by controlling bile acid concentration (3% taurocholic acid for severe AP vs. 2% for moderate) and survival time windows .
  • Validate findings using orthogonal assays (e.g., ELISA for soluble TNF-alpha vs. WB for intracellular) .

Q. What strategies improve the detection of synergistic effects in this compound combination therapies (e.g., with HBO)?

  • Methodology:

  • Employ factorial study designs (e.g., infliximab ± HBO) with histopathological scoring as the primary endpoint. Use Bonferroni correction to adjust for multiple comparisons .
  • Measure oxidative stress markers (MDA, SOD) to quantify antioxidant synergy. Note that SOD/GPX may not correlate with treatment efficacy, necessitating secondary endpoints (e.g., mortality rates) .

Key Considerations for Future Research

  • Experimental Design : Pre-treat with TNF-alpha inhibitors 20–60 minutes pre-induction for maximal effect .
  • Clinical Translation : Address discordance between preclinical survival benefits (e.g., 16.6% mortality with infliximab + HBO) and clinical endpoints .
  • Data Standardization : Adopt evidence-based methods for claims data analysis (e.g., dose escalation patterns in RA) to enable cross-study comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.